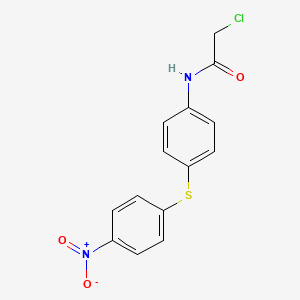

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

Beschreibung

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is a chloroacetamide derivative featuring a nitro-substituted phenylthio group at the para position of the acetamide’s aromatic ring. This compound is structurally characterized by a thioether linkage (–S–) between two aromatic rings (one bearing a nitro group) and a reactive chloroacetyl group (–CO–CH₂Cl). Such structural motifs are common in intermediates for synthesizing heterocyclic compounds, agrochemicals, and bioactive molecules .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNUMYCJOJYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977857 | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62292-40-4 | |

| Record name | Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-nitrophenylthiol and 2-chloroacetamide.

Thioether Formation: 4-nitrophenylthiol is reacted with 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to form 4-((4-nitrophenyl)thio)phenyl chloride.

Acetamide Formation: The resulting 4-((4-nitrophenyl)thio)phenyl chloride is then reacted with 2-chloroacetamide in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂), a reaction widely exploited to modify biological activity or enable further derivatization.

Reagents and Conditions

- Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol or THF at 25–50°C .

- Chemical Reduction : SnCl₂·2H₂O in ethyl acetate or HCl-mediated systems .

Products and Yields

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 50°C | 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide | 86% | |

| SnCl₂·2H₂O | EtOAc | Reflux | 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide | 62% |

Key Findings :

- Catalytic hydrogenation offers higher yields and cleaner reactions compared to stoichiometric methods .

- Reduction enhances biological activity by introducing an amine group, which can participate in hydrogen bonding or further coupling reactions .

Nucleophilic Substitution of the Chloro Group

The chloroacetamide moiety undergoes nucleophilic substitution, enabling the introduction of amines, thiols, or other nucleophiles.

Reagents and Conditions

- Amines : K₂CO₃ or Et₃N in acetone/DMF at 25–80°C .

- Thiophenols : Microwave-assisted CuI/K₂CO₃ in 2-propanol or DME .

Reaction Examples

Mechanistic Insight :

- The reaction proceeds via an SN2 mechanism, with the base deprotonating the nucleophile to enhance reactivity .

- Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Oxidation of the Thioether Linkage

The thioether (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and biological interactions.

Reagents and Conditions

- Sulfoxide Formation : H₂O₂ in acetic acid at 0–25°C .

- Sulfone Formation : KMnO₄ or mCPBA in dichloromethane .

Oxidation Outcomes

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 2-Chloro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)acetamide | 73% | |

| mCPBA | CH₂Cl₂ | 2-Chloro-N-(4-((4-nitrophenyl)sulfonyl)phenyl)acetamide | 68% |

Applications :

- Sulfoxide/sulfone derivatives exhibit enhanced polarity, influencing solubility and target binding in drug design .

Hydrolysis of the Acetamide Group

The acetamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagents and Conditions

Hydrolysis Data

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, 12 h | 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetic acid | 95% |

Utility :

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks, such as thiazolidinones or quinazolinones.

Example Reaction

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, K₂CO₃ | DMF, 80°C, 6 h | Thiazolidinone derivative | 65% |

Significance :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of chloroacetamides exhibit significant activity against various pathogens.

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate (15 mm) | High (30 mm) | High (28 mm) | Moderate (20 mm) |

| N-(4-chlorophenyl)-2-chloroacetamide | High (25 mm) | Very High (35 mm) | Moderate (20 mm) | Low (10 mm) |

The presence of the nitro group enhances the compound's efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

In cancer studies, this compound has demonstrated notable cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | A-431 | 15.5 |

| Thiazole Derivative | HT29 | 12.3 |

| Control Drug (Doxorubicin) | A-431 | 10.0 |

While the compound shows promise, it is less potent than standard chemotherapeutics like Doxorubicin .

Materials Science

This compound can serve as a building block for synthesizing advanced materials with specific properties such as conductivity or fluorescence. The thioether linkage allows for stable complex formation with metal ions, enhancing its applicability in material science.

Biological Studies

In biochemical assays, this compound is utilized to study enzyme inhibition and protein interactions. The ability to modify its structure through oxidation or substitution reactions makes it a valuable tool in biological research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chloroacetamides. Key insights include:

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The thioether linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Chloroacetamide Derivatives

Key Comparative Analysis

Electronic Effects of Substituents Nitro Group (–NO₂): The nitro group in the target compound and its analogs (e.g., 2-Chloro-N-(4-nitrophenyl)acetamide) strongly withdraws electrons, enhancing the electrophilicity of the chloroacetyl group. This increases reactivity in nucleophilic substitution (SN) reactions compared to electron-donating groups like –OCH₃ or –NH₂ . Thioether Linkage (–S–): The –S– group in the target compound contrasts with –O– or –SO₂– in analogs (e.g., 2-Chloro-N-(4-(methylsulfonyl)phenyl)acetamide).

Crystallographic and Hydrogen-Bonding Patterns

- Analogs like 2-Chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H∙∙∙O interactions and intermolecular N–H∙∙∙O hydrogen bonds, stabilizing crystal packing . The target compound’s nitro and thio groups may promote similar or distinct packing motifs, influencing solubility and melting points.

Biological and Agrochemical Relevance

- Chloroacetamides with nitro groups (e.g., compound in ) show antiproliferative activity against cancer cells, likely via alkylation of cellular nucleophiles.

- Derivatives like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized as pesticide transformation products due to structural stability . The target compound’s nitro-thiophenyl group may confer herbicidal or antifungal activity, though direct evidence is lacking.

Synthetic Methodologies

- The target compound’s synthesis may resemble routes for 2-Chloro-N-(4-nitrophenyl)acetamide (reflux of nitroaniline with chloroacetyl chloride) or involve coupling of 4-((4-nitrophenyl)thio)aniline with chloroacetic acid derivatives .

Biologische Aktivität

Introduction

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

- Molecular Formula: C₁₃H₁₃ClN₂O₂S

- CAS Number: 17329-87-2

The structure includes a chloroacetamide moiety and a nitrophenyl-thio substituent, which contributes to its biological activity.

Overview

Research has demonstrated that various chloroacetamide derivatives exhibit significant antimicrobial properties. A study screening several N-(substituted phenyl)-2-chloroacetamides highlighted the effectiveness of compounds with halogenated substituents against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate (Zone of inhibition: 15 mm) | High (Zone of inhibition: 30 mm) | High (Zone of inhibition: 28 mm) | Moderate (Zone of inhibition: 20 mm) |

| N-(4-chlorophenyl)-2-chloroacetamide | High (Zone of inhibition: 25 mm) | Very High (Zone of inhibition: 35 mm) | Moderate (Zone of inhibition: 20 mm) | Low (Zone of inhibition: 10 mm) |

These findings indicate that the presence of the nitro group enhances the compound's antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The anticancer potential of thioamide derivatives, including those related to chloroacetamides, has been investigated. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins such as Bcl-2.

Case Studies

In a comparative study, compounds similar to 2-Chloro-N-(4-nitrophenyl)acetamide were tested for cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | A-431 | 15.5 |

| Thiazole Derivative | HT29 | 12.3 |

| Control Drug (Doxorubicin) | A-431 | 10.0 |

The IC₅₀ values indicate that while the compound exhibits notable cytotoxicity, it is less potent than standard chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chloroacetamides. Research indicates that:

- Halogen Substituents: Compounds with halogen substitutions on the phenyl ring tend to exhibit enhanced lipophilicity and cellular permeability, leading to improved antimicrobial and anticancer properties.

- Nitro Group Influence: The presence of a nitro group at specific positions on the aromatic ring significantly influences both antimicrobial and anticancer activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step process:

- Step 1 : Formation of the thioether linkage between 4-aminothiophenol and 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Acetylation of the intermediate using chloroacetyl chloride in the presence of triethylamine (TEA) as a base, dissolved in toluene or dichloromethane. Reaction completion is confirmed by TLC or HPLC .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine) and reflux time (4–8 hours) improves yield. Solvent choice (polar aprotic vs. non-polar) affects crystallinity, with ethanol recrystallization yielding high-purity crystals .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR :

- ¹H NMR : Look for characteristic signals: ~δ 10.5 ppm (amide NH), δ 8.2–7.2 ppm (aromatic protons), and δ 4.2 ppm (CH₂Cl group).

- ¹³C NMR : Peaks at ~168 ppm (amide carbonyl) and 40–45 ppm (CH₂Cl) are diagnostic .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs. For example, centrosymmetric head-to-tail interactions between acetamide groups are common, forming infinite chains along specific crystallographic axes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : In case of contact, wash skin with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Scenario : Split signals in aromatic regions may arise from restricted rotation of the nitrophenylthio group.

- Method :

Q. What strategies are effective for designing bioactivity assays targeting antimicrobial or anticancer applications?

- In Vitro Assays :

- Antimicrobial : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DMSO as a solubilizing agent (≤2% v/v). Include positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or halogens to enhance membrane permeability .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

- Common Byproducts :

- Hydrolysis of the chloroacetamide group to carboxylic acid under prolonged heating.

- Partial reduction of the nitro group in the presence of residual solvents.

- Mitigation :

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations :

- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.